molecular formula C6H10O4 B3432456 Hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 24332-71-6

Hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No. B3432456
CAS RN: 24332-71-6
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
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Description

Hexahydrofuro[3,2-b]furan-3,6-diol is a chemical compound with the molecular formula C6H10O4 . It is a functionalized fused bis-tetra-hydro-furan .


Synthesis Analysis

The synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol involves several steps. For instance, it can be prepared from D-mannitol by a two-step procedure . Another practical synthesis involves the conversion of monopotassium isocitrate into a tertiary amide, which is then reduced with lithium aluminum hydride to give a transient aminal-triol .


Molecular Structure Analysis

The central fragment of Hexahydrofuro[3,2-b]furan-3,6-diol consists of two fused tetra-hydro-furan rings . One O atom and its two adjacent C atoms, a methylene and a bridgehead C atom, are disordered over two sets of sites .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol include the reduction of a tertiary amide with lithium aluminum hydride . The use of anhydrous acetone is crucial to obtain complete conversion due to the high activity of lipases in the hydrolytic reverse reaction .

properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031676
Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydrofuro[3,2-b]furan-3,6-diol

CAS RN

641-74-7, 28218-68-0, 24332-71-6
Record name 1,4:3,6-Dianhydro-D-mannitol
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Record name 1,4-3,6-Dianhydromannitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannitol,4:3,6-dianhydro-
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Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Record name 1,4:3,6-dianhydromannitol
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Record name 1,4:3,6-dianhydro-D-mannitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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